A Technical Guide to D-2,3-Diaminopropionic Acid Monohydrochloride for Researchers and Drug Development Professionals
A Technical Guide to D-2,3-Diaminopropionic Acid Monohydrochloride for Researchers and Drug Development Professionals
For research use only. Not for use in humans.
Introduction
D-2,3-Diaminopropionic acid (D-DAP) is a non-proteinogenic amino acid, an isomer of the naturally occurring L-2,3-diaminopropionic acid. As a chiral building block, D-DAP and its derivatives are of significant interest to researchers in the fields of medicinal chemistry, peptide synthesis, and drug development. Its unique structure, featuring two amino groups, offers versatile opportunities for chemical modification and incorporation into novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of D-2,3-diaminopropionic acid monohydrochloride, tailored for professionals in the scientific community.
Chemical Structure and Properties
D-2,3-Diaminopropionic acid monohydrochloride is the hydrochloride salt of D-2,3-diaminopropionic acid. The presence of the hydrochloride salt improves the compound's stability and solubility in aqueous solutions.
Chemical Structure:
Caption: Chemical structure of D-2,3-Diaminopropionic acid monohydrochloride.
Physicochemical Data
A summary of the key physicochemical properties of D-2,3-diaminopropionic acid monohydrochloride and its related forms is presented in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (2R)-2,3-diaminopropanoic acid hydrochloride | |
| CAS Number | 6018-56-0 | |
| Molecular Formula | C₃H₉ClN₂O₂ | [1] |
| Molecular Weight | 140.57 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 231-233 °C (decomposes) | [3] |
| Solubility | Soluble in water. | [4] |
Synthesis of D-2,3-Diaminopropionic Acid Monohydrochloride
The asymmetric synthesis of D-2,3-diaminopropionic acid monohydrochloride can be achieved through a multi-step process starting from a readily available chiral precursor, such as L-serine. The following is a plausible synthetic workflow.
Caption: Synthetic workflow for D-2,3-Diaminopropionic acid monohydrochloride.
Experimental Protocols
Synthesis of D-2,3-Diaminopropionic Acid Monohydrochloride (A Plausible Route)
This protocol is adapted from established methods for the synthesis of similar amino acids.
Materials:
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L-Serine
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Di-tert-butyl dicarbonate (Boc)₂O
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Dess-Martin periodinane (DMP)
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Sodium azide (NaN₃)
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Triphenylphosphine (PPh₃)
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Hydrochloric acid (HCl)
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Appropriate organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Methanol)
Procedure:
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Protection of L-Serine: The amino and carboxyl groups of L-serine are protected, for instance, the amino group with a Boc group and the hydroxyl group as a tert-butyl ether.
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Oxidation to Aldehyde: The protected L-serine is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane.
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Azide Displacement: The aldehyde is then converted to an azide intermediate. This can be achieved via a Staudinger reaction followed by hydrolysis or other methods.
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Reduction of Azide: The azide group is reduced to an amine, for example, using triphenylphosphine followed by water, or catalytic hydrogenation. This step establishes the second amino group with the desired D-stereochemistry.
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Deprotection and Salt Formation: The protecting groups are removed under acidic conditions, typically using a strong acid like hydrochloric acid in an organic solvent. This step also forms the final monohydrochloride salt.
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Purification: The final product is purified by recrystallization or chromatography to yield D-2,3-diaminopropionic acid monohydrochloride as a crystalline solid.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of D-2,3-diaminopropionic acid monohydrochloride in 0.6-0.7 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Parameters:
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Pulse Sequence: Standard 1D proton experiment.
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Solvent: D₂O.
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Temperature: 25 °C.
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Number of Scans: 16-64 (depending on concentration).
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Relaxation Delay: 1-5 seconds.
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Data Processing: Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to an internal standard or the residual solvent peak.
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¹³C NMR Parameters:
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Pulse Sequence: Proton-decoupled 1D carbon experiment.
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Solvent: D₂O.
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Temperature: 25 °C.
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Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
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Relaxation Delay: 2-5 seconds.
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Data Processing: Fourier transformation, phase correction, and baseline correction.
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2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.
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Instrumentation: A standard FT-IR spectrometer.
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Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Background: A spectrum of the pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.
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3. Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to facilitate protonation.
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Instrumentation: An electrospray ionization (ESI) mass spectrometer.
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Parameters (Positive Ion Mode):
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Ionization Mode: Electrospray Ionization (ESI+).
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Capillary Voltage: 3-4 kV.
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Drying Gas Flow and Temperature: Optimized for the specific instrument (e.g., 5-10 L/min N₂, 200-300 °C).
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Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-300).
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Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The theoretical m/z for the protonated free base (C₃H₈N₂O₂) is approximately 105.07.
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Biological Activity and Applications in Drug Development
D-2,3-diaminopropionic acid is a valuable building block in pharmaceutical research. Its incorporation into peptides and other small molecules can significantly impact their biological properties.
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Peptide Modification: The introduction of D-amino acids, such as D-DAP, into peptide sequences can enhance their stability against enzymatic degradation, thereby prolonging their half-life in vivo. The additional amino group in D-DAP provides a site for further chemical modification, such as pegylation or conjugation to other molecules, to improve pharmacokinetic properties.
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Antimicrobial Peptides: Derivatives of diaminopropionic acid have been explored for their antimicrobial properties. The presence of multiple positive charges at physiological pH can facilitate interaction with and disruption of bacterial cell membranes.
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Drug Delivery: The unique physicochemical properties of peptides containing diaminopropionic acid can be exploited for drug delivery applications. For instance, the pH-sensitive nature of the amino groups can be utilized to design vectors that release their cargo in the acidic environment of endosomes.
While direct modulation of specific signaling pathways by D-2,3-diaminopropionic acid itself is not extensively documented, its utility as a scaffold in designing molecules that target various biological pathways is well-recognized.
Caption: Role of D-DAP as a building block in peptide-based drug development.
Conclusion
D-2,3-Diaminopropionic acid monohydrochloride is a versatile and valuable chemical entity for researchers and professionals in drug development. Its unique structural features provide a platform for the synthesis of novel peptides and small molecules with potentially enhanced therapeutic properties. This guide offers a foundational understanding of its chemical structure, a plausible synthetic approach, and standard analytical protocols to facilitate its use in the laboratory. Further research into the specific biological effects of D-DAP and its derivatives is warranted to fully explore its therapeutic potential.
